![molecular formula C18H16BrNO5 B14736384 Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate CAS No. 5421-78-3](/img/structure/B14736384.png)
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is a complex organic compound with a variety of functional groups, including a bromine atom, a nitro group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS).
Esterification: The ester group is formed through esterification, typically using methanol and an acid catalyst.
Condensation: The final step involves a condensation reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and disrupt normal cellular functions.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate: shares similarities with other nitro and brominated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in various fields of research and industry.
特性
CAS番号 |
5421-78-3 |
|---|---|
分子式 |
C18H16BrNO5 |
分子量 |
406.2 g/mol |
IUPAC名 |
methyl 3-bromo-2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H16BrNO5/c1-25-18(22)14(15(19)17(21)13-10-6-3-7-11-13)16(20(23)24)12-8-4-2-5-9-12/h2-11,14-16H,1H3 |
InChIキー |
ODIJROLPAWOZGU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C1=CC=CC=C1)[N+](=O)[O-])C(C(=O)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


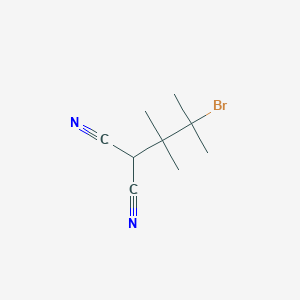

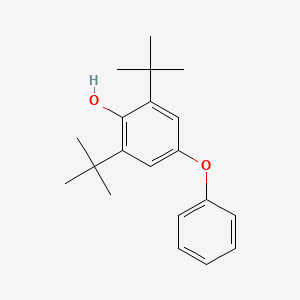
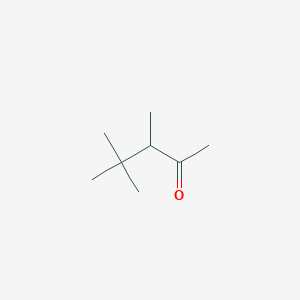
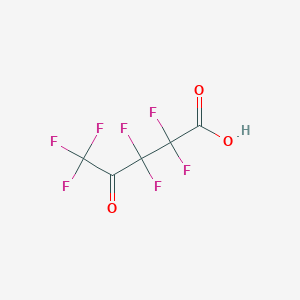
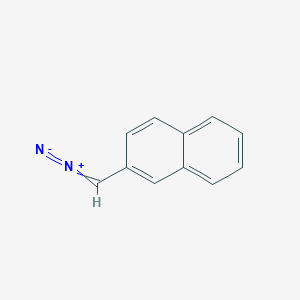
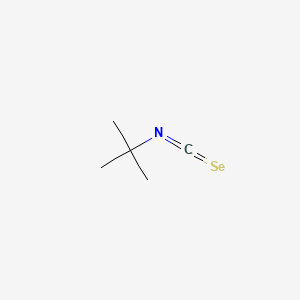
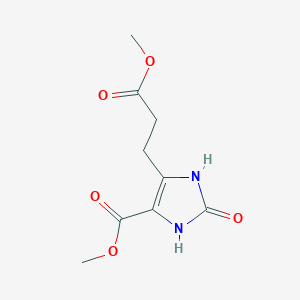
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
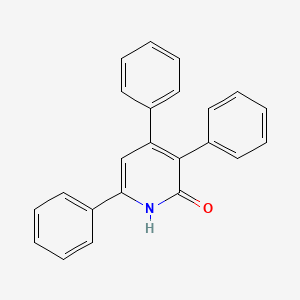
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

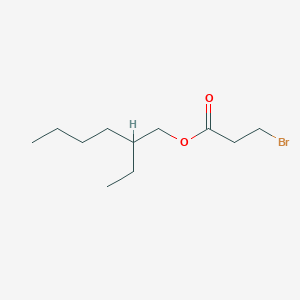
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
